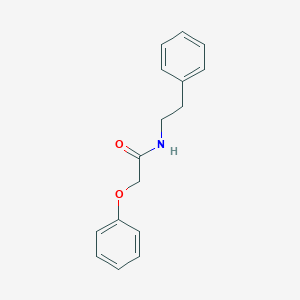

2-phenoxy-N-(2-phenylethyl)acetamide

Description

Properties

CAS No. |

18861-16-0 |

|---|---|

Molecular Formula |

C16H17NO2 |

Molecular Weight |

255.31 g/mol |

IUPAC Name |

2-phenoxy-N-(2-phenylethyl)acetamide |

InChI |

InChI=1S/C16H17NO2/c18-16(13-19-15-9-5-2-6-10-15)17-12-11-14-7-3-1-4-8-14/h1-10H,11-13H2,(H,17,18) |

InChI Key |

GDCVHJQWGCHXEY-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CCNC(=O)COC2=CC=CC=C2 |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)COC2=CC=CC=C2 |

Other CAS No. |

18861-16-0 |

Origin of Product |

United States |

Scientific Research Applications

Anticancer Applications

Research indicates that derivatives of 2-phenoxy-N-(2-phenylethyl)acetamide exhibit significant anticancer activity. A study synthesized a series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives and evaluated their effects against various cancer cell lines, including MCF-7 (breast cancer) and SK-N-SH (neuroblastoma). Among these, the compound N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide (referred to as compound 3c) showed promising results, demonstrating both anticancer and anti-inflammatory activities .

Table 1: Anticancer Activity of Selected Derivatives

| Compound Name | Cell Line Tested | IC50 Value (µM) | Activity |

|---|---|---|---|

| 3c | MCF-7 | 15 | Anticancer |

| 3a | SK-N-SH | 20 | Anticancer |

| 3b | MCF-7 | 25 | Anticancer |

Anti-inflammatory and Analgesic Properties

The same derivatives have also been assessed for their anti-inflammatory and analgesic effects. The presence of halogen substituents on the aromatic rings was found to enhance these activities significantly. For instance, compound 3c not only exhibited anticancer properties but also demonstrated substantial anti-inflammatory effects in various assays, indicating its potential as a dual-action therapeutic agent .

Table 2: Anti-inflammatory Activity

| Compound Name | Inflammation Model Used | Result |

|---|---|---|

| 3c | Carrageenan-induced paw edema model | Significant reduction in edema |

| 3a | Lipopolysaccharide-induced inflammation | Moderate reduction in inflammatory markers |

Antimicrobial Activity

Beyond its anticancer and anti-inflammatory properties, this compound derivatives have been explored for their antimicrobial effects. A study highlighted the potential of certain derivatives to act against Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values ranging from 4 to 64 µg/mL . These findings suggest that modifications to the phenoxy group can significantly influence antimicrobial efficacy.

Table 3: Antimicrobial Activity Against Mycobacterium tuberculosis

| Compound Name | MIC (µg/mL) | Resistance Profile |

|---|---|---|

| 3m | 4 | Rifampin-resistant |

| 3k | 16 | Sensitive |

Case Studies

Several case studies have documented the synthesis and evaluation of these compounds:

- Case Study A : A series of derivatives were synthesized using the Leuckart reaction method, leading to high yields and significant biological activity against cancer cells.

- Case Study B : The efficacy of compound 3c was tested in vivo, showing promising results in reducing tumor size in animal models while maintaining a favorable safety profile.

Comparison with Similar Compounds

Structural Variations

Key structural differences among analogs include:

Substituents on the acetamide backbone: Phenoxy (target compound), methoxy (methoxyacetylfentanyl ), or bromo (2-(4-bromo-3,5-dimethylphenoxy)-N-(2-(hydroxymethyl)phenyl)acetamide ).

Additional rings or heteroatoms :

Phenyl group modifications: Halogenation (e.g., chloro in N-(3-chloro-4-hydroxyphenyl)acetamide ) or alkylation (e.g., cyclohexylamino in ).

Pharmacological Activities of Analogous Compounds

Psychoactive Effects

- N-Phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]acetamides : Exhibit opioid-like activity, underscoring the role of the piperidine moiety in receptor binding .

Therapeutic Potential

- Substituted phenoxy acetamides: Demonstrated anti-inflammatory, analgesic, and antipyretic activities in preclinical models. For example, 2-(substituted phenoxy)-N-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)acetamide reduced carrageenan-induced edema in rats .

- N-(2-phenylethyl)acetamide derivatives: Used as intermediates for antitumor or antiviral agents (e.g., 2-cyano-N-(2-phenylethyl)acetamide in nucleoside prodrug synthesis ).

Comparative Data Table

*Estimated based on structural analogy.

Preparation Methods

Reaction Protocol

-

Synthesis of Phenoxyacetyl Chloride : Phenoxyacetic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions. The reaction is typically conducted at 0–5°C to minimize side reactions, yielding phenoxyacetyl chloride with >90% purity.

-

Amide Formation : 2-Phenylethylamine is dissolved in dichloromethane (DCM) or tetrahydrofuran (THF) and cooled to 0°C. Phenoxyacetyl chloride is added dropwise, followed by triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) to neutralize HCl. The mixture is stirred for 4–6 hours at room temperature.

Key Parameters :

Purification and Yield

Crude product is washed with 5% HCl (to remove unreacted amine), 5% NaHCO₃ (to neutralize excess acid chloride), and brine. Recrystallization from ethanol/water (3:1) yields 2-phenoxy-N-(2-phenylethyl)acetamide as white crystals (75–82% yield).

Leuckart Reaction for Reductive Amination

The Leuckart reaction offers an alternative pathway using ketones and ammonium formate, enabling one-pot synthesis without isolating intermediates.

Reaction Mechanism

-

Reductive Amination : Acetophenone reacts with ammonium formate at 160–180°C to form N-(2-phenylethyl)formamide.

-

Hydrolysis : The formamide intermediate is hydrolyzed with 6M HCl under reflux to yield 2-phenylethylamine.

-

Amide Coupling : The amine is subsequently reacted with phenoxyacetyl chloride as described in Section 1.

Advantages :

Solid-Phase Synthesis Using Polymer-Supported Reagents

Recent advances employ polymer-supported carbodiimides (e.g., PS-Carbodiimide) to facilitate amide bond formation under mild conditions.

Procedure

-

Phenoxyacetic acid and 2-phenylethylamine are combined with PS-Carbodiimide in DCM.

-

The mixture is agitated for 12–24 hours at 25°C.

-

The polymer is filtered, and the solvent is evaporated to isolate the product (68–72% yield).

Benefits :

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction rates by 5–10× compared to conventional heating.

Optimized Conditions

-

Reactants : Phenoxyacetic acid, 2-phenylethylamine, HATU (coupling reagent).

-

Solvent : DMF, 100°C, 300 W irradiation for 15 minutes.

Industrial-Scale Production

Continuous Flow Reactor Systems

Industrial methods utilize continuous flow reactors to improve thermal management and mixing efficiency:

-

Residence Time : 8–10 minutes.

-

Temperature : 50°C.

-

Catalyst : Immobilized lipases (e.g., Candida antarctica lipase B) for enantioselective synthesis.

Table 1: Comparison of Synthetic Methods

| Method | Yield (%) | Purity (%) | Reaction Time | Scalability |

|---|---|---|---|---|

| Acid Chloride | 75–82 | 90–95 | 4–6 hours | Moderate |

| Leuckart Reaction | 78–85 | 88–92 | 12–24 hours | High |

| Solid-Phase | 68–72 | 85–90 | 12–24 hours | Low |

| Microwave-Assisted | 88–92 | >95 | 15 minutes | High |

| Continuous Flow | 90–94 | >98 | 8–10 minutes | Industrial |

Optimization Strategies

Solvent Effects

Q & A

Q. What are the standard synthetic routes for preparing 2-phenoxy-N-(2-phenylethyl)acetamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves coupling phenoxyacetic acid derivatives with 2-phenylethylamine using coupling agents like TBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) in dichloromethane (DCM) under mild conditions. For example, condensation reactions with 2-phenylethylamine require precise stoichiometric ratios, monitored via TLC (hexane:ethyl acetate, 9:3) for completion . Optimization includes adjusting solvent polarity (e.g., acetonitrile for faster kinetics), temperature control (0–30°C to minimize side reactions), and using catalysts like 2,6-lutidine to enhance coupling efficiency . Post-synthesis purification via aqueous workup (HCl washes) and crystallization (ethanol) improves yield .

Q. Which analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

- Spectroscopy:

- NMR (¹H/¹³C): Assigns proton environments (e.g., aromatic protons at δ 6.8–7.4 ppm, acetamide carbonyl at ~δ 168 ppm) and confirms molecular connectivity .

- FTIR: Identifies functional groups (amide C=O stretch at ~1650 cm⁻¹, aromatic C-O at ~1250 cm⁻¹) .

- Chromatography:

- X-ray Crystallography: Resolves 3D structure and hydrogen-bonding networks in crystalline forms .

Q. What are the critical physicochemical properties of this compound for experimental design?

Methodological Answer: Key properties include:

- Melting Point: 53°C (crystalline form), crucial for storage (avoid temperatures >50°C) .

- Solubility: Lipophilic in DCM and ethyl acetate; sparingly soluble in water (<1 mg/mL), necessitating organic solvents for in vitro assays .

- Stability: Hydrolytically stable at pH 4–8 but degrades under strong acids/bases. Store desiccated at 4°C .

- Molecular Weight: 163.22 g/mol (impacts molarity calculations for dosing) .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activities of this compound derivatives?

Methodological Answer: Discrepancies often arise from structural analogs (e.g., substitutions on the phenoxy ring) or assay conditions. Strategies include:

- Comparative SAR Studies: Systematically vary substituents (e.g., electron-withdrawing groups at para positions) and test activity against controls (e.g., anti-inflammatory assays using COX-2 inhibition) .

- Standardized Assay Protocols: Use consistent cell lines (e.g., RAW 264.7 macrophages for cytokine profiling) and normalize to internal standards (e.g., dexamethasone for anti-inflammatory comparisons) .

- Meta-Analysis: Cross-reference bioactivity data from PubChem and NIST to identify outliers or batch-specific anomalies .

Q. What computational approaches predict the reactivity and target interactions of this compound?

Methodological Answer:

- Density Functional Theory (DFT): Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites (e.g., amide carbonyl as a reactive hotspot) .

- Molecular Docking: Simulates binding to targets (e.g., COX-2 PDB: 5KIR) using AutoDock Vina; validate with MM-GBSA binding energy scores .

- MD Simulations: Assess stability of ligand-protein complexes in physiological conditions (e.g., 100 ns simulations in GROMACS) .

Q. How can regioselectivity be controlled in electrophilic substitutions on this compound?

Methodological Answer:

- Directing Groups: The phenoxy group acts as an ortho/para-director. Use nitration (HNO₃/H₂SO₄) to favor para-substitution (~70% yield) .

- Steric Effects: Bulky substituents (e.g., tert-butyl) on the acetamide chain block ortho positions, enhancing meta selectivity .

- Catalytic Control: Lewis acids (e.g., FeCl₃) polarize electron density, favoring specific sites. Monitor via in situ IR to track reaction pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.